(3R,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride
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Overview
Description
(3R,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride is a chemical compound with a unique structure that includes a hexahydrofurofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the hexahydrofurofuran ring system, followed by the introduction of the amino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. Purification steps, such as crystallization or chromatography, are employed to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
(3R,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions are carefully controlled to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the amino group.
Scientific Research Applications
(3R,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (3R,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hexahydrofurofuran derivatives and amino-substituted furan compounds. Examples are:
Uniqueness
(3R,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride is unique due to its specific ring structure and the presence of an amino group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(3S,3aR,6R,6aR)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c7-3-1-9-6-4(8)2-10-5(3)6;/h3-6,8H,1-2,7H2;1H/t3-,4+,5+,6+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFKTMRKHVHYJE-BTVCFUMJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(O1)C(CO2)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]2[C@H](O1)[C@@H](CO2)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81702-33-2 |
Source
|
Record name | D-Glucitol, 2-amino-1,4:3,6-dianhydro-2-deoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81702-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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